

Health and Safety Information for Parylene F Dimer: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Parylene F dimer*

Cat. No.: *B155830*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety information currently available for **Parylene F dimer** (CAS No. 1785-64-4), also known as AF4 dimer or octafluoro[2.2]paracyclophe. The information is compiled from various safety data sheets and scientific literature. It is crucial to note that while biocompatibility data for the polymerized Parylene F film is emerging, comprehensive toxicological data for the dimer precursor remains largely unavailable.

Physical and Chemical Properties

Parylene F dimer is a white, granular solid.^[1] Its key physical and chemical properties are summarized below.

Property	Value	Source(s)
CAS Number	1785-64-4	[2] [3]
Molecular Formula	$C_{16}H_8F_8$	[2]
Molecular Weight	352.22 g/mol	[2]
Appearance	White to off-white powder/granules	[1] [4]
Melting Point	~650°C (literature)	[2] [5]
Boiling Point	145°C at 20 mmHg (literature)	[2] [5]
Solubility	Insoluble in water	[1]

Toxicological Information

A significant gap exists in the publicly available toxicological data for **Parylene F dimer**.

Multiple safety data sheets consistently report "no data available" for a wide range of toxicological endpoints.[\[2\]](#)[\[3\]](#)[\[5\]](#) This underscores the need for careful handling and adherence to precautionary safety measures.

Toxicological Endpoint	Data	Source(s)
Acute Toxicity (Oral, Dermal, Inhalation)	No data available	[2]
Skin Corrosion/Irritation	No data available	[2]
Serious Eye Damage/Irritation	No data available	[2]
Respiratory or Skin Sensitization	No data available	[2]
Germ Cell Mutagenicity	No data available	[2]
Carcinogenicity	No data available	[2]
Reproductive Toxicity	No data available	[2]
Specific Target Organ Toxicity (Single Exposure)	No data available	[3]
Specific Target Organ Toxicity (Repeated Exposure)	No data available	[3]
Aspiration Hazard	No data available	[3]

Biocompatibility of Polymerized Parylene F

While data on the dimer is scarce, research into the biocompatibility of the final polymerized Parylene F film is more promising. The polymer is noted for its high thermal stability and UV resistance.[6][7]

A recent study investigated the biocompatibility of Parylene F coatings for medical implants.[8][9] The key findings and methodologies are outlined below.

Experimental Protocol: In Vitro Cytotoxicity Assay (ISO 10993-5)

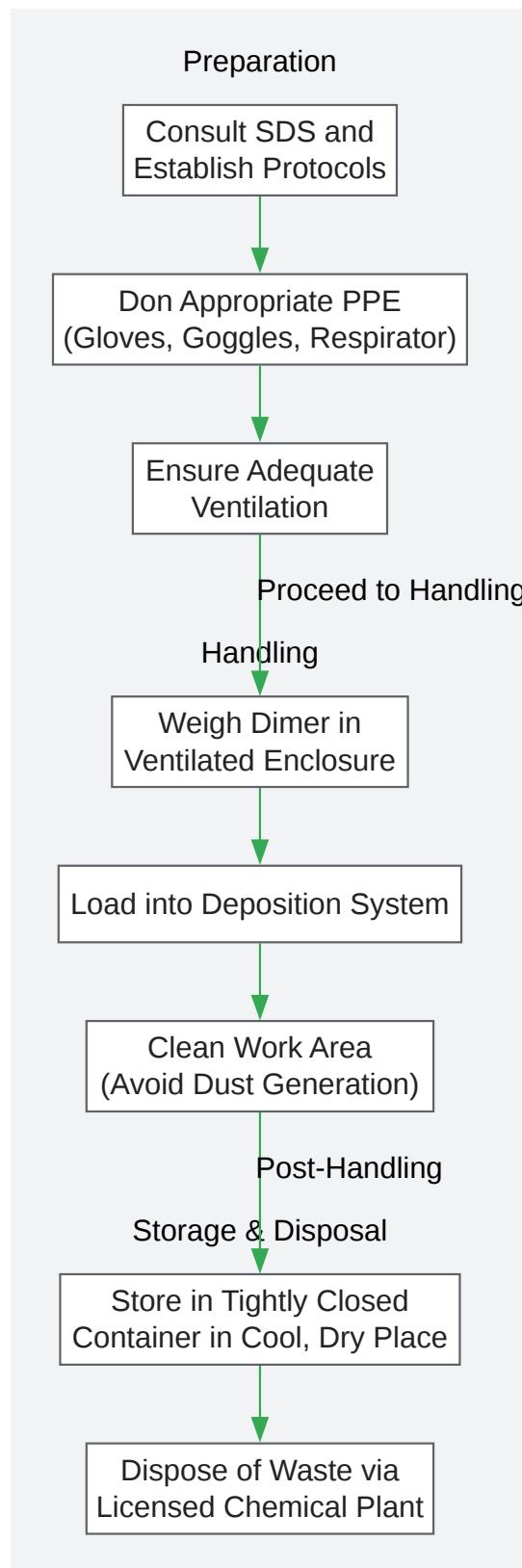
Although the full detailed protocol is not available in the abstract, the study utilized standardized cytotoxicity tests according to ISO 10993-5.[8][9] This standard generally involves the following steps:

- Sample Preparation: Preparation of Parylene F film extracts or direct cell culture on the material surface.
- Cell Culture: Use of a sensitive cell line (e.g., L929 mouse fibroblasts) to assess cellular response.
- Exposure: Incubation of the cells with the material extract or in direct contact with the material for a defined period.
- Assessment: Qualitative and quantitative evaluation of cell viability and morphology. This can include microscopic examination for cell lysis and malformation, and quantitative assays like MTT or XTT to measure metabolic activity.

Results: The study concluded that Parylene F demonstrated comparable cell behavior to Parylene C, which is certified as biocompatible.^{[8][9]} This suggests that Parylene F can be considered biocompatible, opening possibilities for its use in medical applications requiring higher thermal stability.^{[8][9]} It is important to recognize that this finding applies to the inert, polymerized film and not the reactive dimer precursor.

Occupational Health and Safety

Due to the lack of comprehensive toxicity data, stringent adherence to safety protocols during handling of **Parylene F dimer** is imperative.


Exposure Controls and Personal Protection

No official occupational exposure limits have been established by bodies such as ACGIH or OSHA.^[5] Therefore, engineering controls and personal protective equipment are the primary means of minimizing exposure.

Control Measure	Specification	Source(s)
Engineering Controls	Handle in a well-ventilated place. Use of local exhaust ventilation is recommended.	[1][2]
Eye/Face Protection	Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH).	[2][5]
Skin Protection	Wear chemical-impermeable gloves and impervious clothing.	[2][5]
Respiratory Protection	If dust formation is likely or if irritation is experienced, use a full-face respirator.	[2][5]

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of **Parylene F dimer**.

[Click to download full resolution via product page](#)

Caption: A workflow for the safe handling of **Parylene F dimer**.

Emergency Procedures

In the event of accidental exposure or release, the following procedures should be followed.

First Aid Measures

Exposure Route	First Aid Procedure	Source(s)
Inhalation	Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.	[2][5]
Skin Contact	Immediately wash off with soap and plenty of water while removing contaminated clothing. Consult a doctor if irritation persists.	[2][3][5]
Eye Contact	Rinse with pure water for at least 15 minutes, keeping eyelids open. Consult a doctor.	[2][3][5]
Ingestion	Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.	[2][3][5]

Emergency Response Logic

The following diagram outlines the logical steps for responding to an emergency involving **Parylene F dimer**.

Caption: Logical flow for emergency response to a **Parylene F dimer** incident.

Firefighting and Accidental Release

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3]
- Specific Hazards: When involved in a fire, the material may decompose and produce irritating vapors and toxic gases such as carbon monoxide and hydrogen fluoride.[1][3]
- Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2][3]
- Accidental Release: Avoid dust formation.[2] Prevent the chemical from entering drains.[2] Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal.[2]

Conclusion

Parylene F dimer is a valuable precursor for high-performance polymer coatings, particularly for applications requiring thermal and UV stability. While the resulting polymer film shows evidence of biocompatibility, the health and safety profile of the dimer itself is not well-documented. The consistent lack of quantitative toxicological data necessitates a highly cautious approach. All handling should be conducted under the assumption that the substance is hazardous, with strict adherence to the use of engineering controls and appropriate personal protective equipment. Researchers and professionals must consult the latest Safety Data Sheet before use and ensure that all safety protocols are rigorously followed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. vsiparylene.com [vsiparylene.com]

- 5. echemi.com [echemi.com]
- 6. hzo.com [hzo.com]
- 7. ellsworth.com [ellsworth.com]
- 8. Investigation of the Biocompatibility of Parylene-based Encapsulations for Medical Implants | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. Investigation of the Biocompatibility of Parylene-based Encapsulations for Medical Implants | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- To cite this document: BenchChem. [Health and Safety Information for Parylene F Dimer: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b155830#health-and-safety-information-for-parylene-f-dimer\]](https://www.benchchem.com/product/b155830#health-and-safety-information-for-parylene-f-dimer)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com